![molecular formula C26H20N4O2 B2955450 N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-22-5](/img/structure/B2955450.png)
N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound. It is related to a class of compounds that have been studied for their potential antitumor activities . It’s also related to a compound that has been studied for its inhibitory effect on inducible nitric oxide synthase (iNOS), a protein involved in immune response .
Synthesis Analysis
The synthesis of related compounds involves several steps, including Pd-catalyzed C-N cross-coupling . Another synthesis method involves reacting thiouracil with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group is a key structural feature . The compound also contains a pyrrolo[2,3-d]pyrimidin ring .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
This compound has shown potential in the field of oncology as a therapeutic agent. It is a derivative of amuvatinib, which is known to inhibit mitochondria and kill tumor cells under glucose starvation . This characteristic is particularly valuable because glucose levels inside solid tumors are often low, forcing tumor cells to adapt their metabolism . By targeting these pathways, the compound can be used to develop new cancer treatments, especially for tumors that experience glucose starvation.
Mitochondrial Dysfunction
The compound has been found to inhibit mitochondrial membrane potential . This application is significant in the study of diseases where mitochondrial dysfunction plays a role, such as neurodegenerative diseases, metabolic syndromes, and certain types of cancer. Research in this area could lead to the development of drugs that target mitochondrial pathways.
Computational Chemistry
In computational chemistry, the compound can be used to model interactions with various biological targets. The Chemical Computing Group (CCG) uses technology like this to discover new therapeutics and consumer goods . This compound could be part of a library used for high-throughput screening to identify new drug candidates.
Synthetic Lethality
The concept of synthetic lethality can be explored with this compound, as it has been shown to be effective in killing tumor cells that are dependent on mitochondria under glucose starvation conditions . This approach can be used to identify genetic interactions where two genes are non-lethal when silenced individually but lethal when silenced together.
Drug Repurposing
Given its structural similarity to known therapeutic agents, this compound could be investigated for drug repurposing opportunities. ChemDiv’s research into drug discovery and development often involves the repurposing of compounds to treat various diseases .
Molecular Operating Environment (MOE) Applications
The compound can be integrated into MOE applications, which are used by medicinal chemists and computational chemists for drug discovery processes . Its properties could be analyzed in silico for interactions with biological macromolecules, aiding in the design of new drugs with improved efficacy and safety profiles.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-3-7-19(8-4-1)21-15-30(20-9-5-2-6-10-20)26-24(21)25(28-16-29-26)27-14-18-11-12-22-23(13-18)32-17-31-22/h1-13,15-16H,14,17H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWHSCZHBOBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)
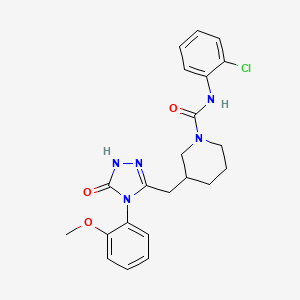

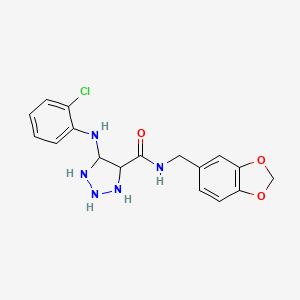
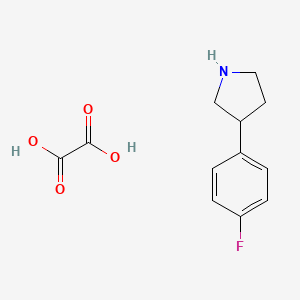
![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)
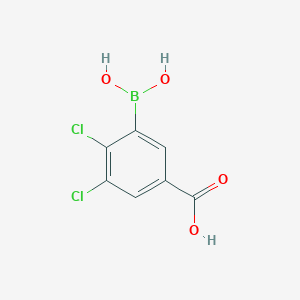
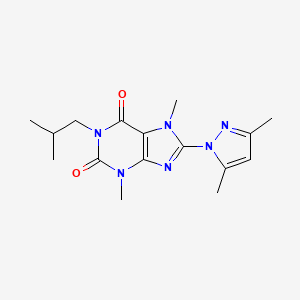
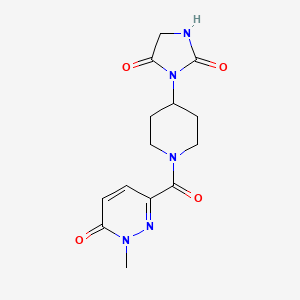
amine](/img/structure/B2955381.png)
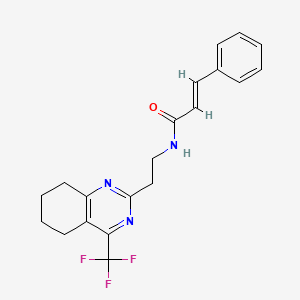
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/no-structure.png)
![3-[3-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2955385.png)
![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)